Cas no 1150561-68-4 (4-(4-Cbz-piperazinyl)phenylboronic Acid Pinacol Ester)

4-(4-Cbz-piperazinyl)phenylboronic Acid Pinacol Ester is a boronic ester derivative featuring a carbobenzyloxy (Cbz)-protected piperazine moiety. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where its boronate ester group enhances stability and handling compared to free boronic acids. The Cbz protection on the piperazine nitrogen allows for selective deprotection, facilitating further functionalization in synthetic applications. Its robust structure ensures compatibility with a range of reaction conditions, making it a versatile intermediate in pharmaceutical and materials chemistry. The pinacol ester group further improves solubility and shelf stability, ensuring reliable performance in complex synthetic pathways.
4-(4-Cbz-piperazinyl)phenylboronic Acid Pinacol Ester structure
1150561-68-4 structure
Product Name:4-(4-Cbz-piperazinyl)phenylboronic Acid Pinacol Ester
CAS No:1150561-68-4
MF:C24H31BN2O4
MW:422.324946641922
MDL:MFCD12026103
CID:839939
Update Time:2025-10-18

4-(4-Cbz-piperazinyl)phenylboronic Acid Pinacol Ester Chemical and Physical Properties

Names and Identifiers

    • 4-(4-CBZ-PIPERAZINYL)PHENYLBORONIC ACID, PINACOL ESTER
    • Benzyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate
    • 4-(4-Cbz-piperazinyl)phenylboronic Acid Pinacol Ester
    • MDL: MFCD12026103
    • Inchi: 1S/C24H31BN2O4/c1-23(2)24(3,4)31-25(30-23)20-10-12-21(13-11-20)26-14-16-27(17-15-26)22(28)29-18-19-8-6-5-7-9-19/h5-13H,14-18H2,1-4H3
    • InChI Key: ZOHXVPNICYVOFQ-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(=CC=2)N2CCN(C(=O)OCC3C=CC=CC=3)CC2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 422.23800
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6

Experimental Properties

  • PSA: 51.24000
  • LogP: 3.44750

4-(4-Cbz-piperazinyl)phenylboronic Acid Pinacol Ester Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(4-Cbz-piperazinyl)phenylboronic Acid Pinacol Ester Pricemore >>

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4-(4-Cbz-piperazinyl)phenylboronic Acid Pinacol Ester Suppliers

Amadis Chemical Company Limited
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Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:46
Price ($):184.0/553.0
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4-(4-Cbz-piperazinyl)phenylboronic Acid Pinacol Ester Related Literature

Additional information on 4-(4-Cbz-piperazinyl)phenylboronic Acid Pinacol Ester

4-(4-Cbz-piperazinyl)phenylboronic Acid Pinacol Ester (CAS 1150561-68-4): A Versatile Boronic Acid Derivative in Organic Synthesis

4-(4-Cbz-piperazinyl)phenylboronic Acid Pinacol Ester (CAS 1150561-68-4) is a highly valuable boronic acid derivative widely used in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a unique molecular structure combining a piperazine moiety protected by a carbobenzyloxy (Cbz) group with a phenylboronic acid pinacol ester functional group, making it an essential building block for pharmaceutical intermediates and advanced materials.

The growing demand for boronic acid pinacol esters in drug discovery has placed compounds like 4-(4-Cbz-piperazinyl)phenylboronic Acid Pinacol Ester at the forefront of medicinal chemistry research. Recent studies highlight its importance in developing protein kinase inhibitors and GPCR-targeted therapeutics, addressing current pharmaceutical challenges in oncology and CNS disorders. The Cbz-protected piperazine moiety offers excellent synthetic flexibility, allowing for selective deprotection and further functionalization.

From a chemical perspective, 4-(4-Cbz-piperazinyl)phenylboronic Acid Pinacol Ester demonstrates remarkable stability under various reaction conditions. The pinacol ester group protects the boronic acid functionality while maintaining reactivity in cross-coupling applications. This balance between stability and reactivity makes it particularly valuable for multi-step synthetic sequences, where intermediates must withstand diverse chemical environments.

In the context of green chemistry advancements, researchers are increasingly interested in the sustainable applications of boronic acid derivatives. 4-(4-Cbz-piperazinyl)phenylboronic Acid Pinacol Ester has shown promise in water-mediated coupling reactions and catalyst recycling systems, aligning with the pharmaceutical industry's push toward more environmentally friendly synthetic methodologies. Its relatively low toxicity profile compared to some traditional coupling partners further enhances its appeal.

The compound's structure-activity relationship (SAR) characteristics have made it a subject of numerous patent applications, particularly in the development of CNS-active compounds and anticancer agents. The piperazine scaffold, when properly functionalized, can interact with multiple biological targets, while the boronic acid moiety enables efficient conjugation to various aromatic systems through cross-coupling chemistry.

From a commercial availability standpoint, 4-(4-Cbz-piperazinyl)phenylboronic Acid Pinacol Ester (CAS 1150561-68-4) is typically supplied as a white to off-white crystalline powder with high purity (>95%). Proper storage recommendations include protection from moisture at temperatures between 2-8°C under inert atmosphere, ensuring long-term stability. Analytical data typically includes 1H NMR, 13C NMR, and HPLC-MS characterization, with the molecular formula C24H31BN2O4 and molecular weight of 422.33 g/mol.

Recent synthetic innovations have focused on improving the cost-effective production of 4-(4-Cbz-piperazinyl)phenylboronic Acid Pinacol Ester, with particular attention to atom economy and reduction of heavy metal catalysts in the manufacturing process. These developments have made the compound more accessible to academic and industrial researchers working on next-generation therapeutic compounds and functional materials.

The versatility of 4-(4-Cbz-piperazinyl)phenylboronic Acid Pinacol Ester extends beyond pharmaceutical applications. Materials scientists have utilized this compound in the synthesis of organic electronic materials and molecular sensors, taking advantage of its ability to form stable conjugated systems through cross-coupling reactions. The piperazine nitrogen atoms can serve as coordination sites for metal ions, enabling the construction of sophisticated molecular architectures.

Quality control protocols for 4-(4-Cbz-piperazinyl)phenylboronic Acid Pinacol Ester typically emphasize residual solvent analysis and heavy metal content screening, especially when intended for pharmaceutical applications. Advanced analytical techniques such as LC-MS/MS and ICP-MS are often employed to ensure compliance with stringent regulatory requirements for drug substance intermediates.

Looking toward future applications, researchers are exploring the potential of 4-(4-Cbz-piperazinyl)phenylboronic Acid Pinacol Ester in proteolysis-targeting chimera (PROTAC) development and covalent inhibitor design. The compound's unique structural features make it particularly suitable for creating bifunctional molecules that can simultaneously engage multiple biological targets, representing a cutting-edge approach in drug discovery.

For synthetic chemists working with 4-(4-Cbz-piperazinyl)phenylboronic Acid Pinacol Ester, understanding its reactivity patterns is crucial. The compound typically participates in Suzuki couplings with various aryl halides, with reaction conditions often requiring careful optimization of base, solvent, and catalyst systems. Common partners include electron-deficient aryl bromides and heteroaryl chlorides, with conversions frequently exceeding 80% under optimized conditions.

The growing body of literature referencing 4-(4-Cbz-piperazinyl)phenylboronic Acid Pinacol Ester (CAS 1150561-68-4) reflects its expanding role in chemical research. Recent publications have demonstrated its utility in constructing complex heterocyclic systems, macrocyclic compounds, and sterically hindered biaryl structures that are challenging to access through traditional synthetic methods.

From a regulatory perspective, 4-(4-Cbz-piperazinyl)phenylboronic Acid Pinacol Ester is generally classified as a non-hazardous chemical for research purposes, though standard laboratory safety precautions should always be observed. Material Safety Data Sheets (MSDS) typically recommend using personal protective equipment including gloves and safety glasses when handling the compound, along with adequate ventilation in the working area.

As the field of boron chemistry continues to evolve, 4-(4-Cbz-piperazinyl)phenylboronic Acid Pinacol Ester remains at the forefront of innovation. Its balanced combination of synthetic utility, structural diversity, and biological relevance ensures its continued importance in both academic and industrial research settings, particularly in the development of novel therapeutic agents and advanced functional materials.

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